molecular formula C28H32N6O6 B12165208 N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide

Cat. No.: B12165208
M. Wt: 548.6 g/mol
InChI Key: MPSWQQOEJOZSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features two indole-based moieties connected by a decanedihydrazide linker, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide typically involves the condensation of 5-methoxy-2-oxoindoline-3-carbaldehyde with decanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The methoxy groups in the indole moieties can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are investigated for the development of new drugs and treatments.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and its functional versatility.

Mechanism of Action

The mechanism of action of N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and signaling pathways.

Comparison with Similar Compounds

N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide can be compared with other similar compounds, such as:

    N’~1~,N’~10~-bis(4-methylbenzylidene)decanedihydrazide: This compound features benzylidene moieties instead of indole moieties, resulting in different chemical and biological properties.

    N’~1~,N’~10~-bis(4-butoxybenzylidene)decanedihydrazide: The presence of butoxy groups in this compound alters its solubility and reactivity compared to the methoxy-substituted indole derivative.

    N’~1~,N’~10~-bis(3-chlorobenzylidene)decanedihydrazide:

The uniqueness of N’~1~,N’~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide lies in its indole-based structure, which imparts distinct chemical reactivity and biological activity compared to its benzylidene analogs.

Properties

Molecular Formula

C28H32N6O6

Molecular Weight

548.6 g/mol

IUPAC Name

N,N'-bis[(2-hydroxy-5-methoxy-1H-indol-3-yl)imino]decanediamide

InChI

InChI=1S/C28H32N6O6/c1-39-17-11-13-21-19(15-17)25(27(37)29-21)33-31-23(35)9-7-5-3-4-6-8-10-24(36)32-34-26-20-16-18(40-2)12-14-22(20)30-28(26)38/h11-16,29-30,37-38H,3-10H2,1-2H3

InChI Key

MPSWQQOEJOZSOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2N=NC(=O)CCCCCCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.